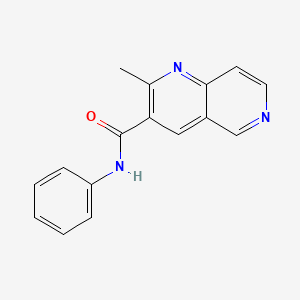![molecular formula C22H26N4O2 B13392310 4-Propan-2-yl-2-[6-[6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13392310.png)
4-Propan-2-yl-2-[6-[6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propan-2-yl-2-[6-[6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole is a complex organic compound featuring multiple heterocyclic rings. This compound is notable for its unique structure, which includes oxazole and pyridine rings, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propan-2-yl-2-[6-[6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole typically involves multi-step organic reactions. The process often begins with the preparation of the oxazole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include various catalysts, solvents, and temperature control to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, yield, and purity, often incorporating advanced techniques such as continuous flow synthesis and high-throughput screening to streamline the production.
化学反応の分析
Types of Reactions
4-Propan-2-yl-2-[6-[6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
科学的研究の応用
4-Propan-2-yl-2-[6-[6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological outcomes. The pathways involved can be complex, often requiring detailed studies to fully elucidate.
類似化合物との比較
Similar Compounds
Imidazole derivatives: Known for their broad range of biological activities.
Indole derivatives: Possess diverse biological and clinical applications.
Pyridine derivatives: Widely used in pharmaceuticals and agrochemicals.
Uniqueness
What sets 4-Propan-2-yl-2-[6-[6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole apart is its combination of oxazole and pyridine rings, which imparts unique chemical and biological properties not commonly found in other compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C22H26N4O2 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC名 |
4-propan-2-yl-2-[6-[6-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)pyridin-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H26N4O2/c1-13(2)19-11-27-21(25-19)17-9-5-7-15(23-17)16-8-6-10-18(24-16)22-26-20(12-28-22)14(3)4/h5-10,13-14,19-20H,11-12H2,1-4H3 |
InChIキー |
NNCROLGXDLXLJM-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1COC(=N1)C2=CC=CC(=N2)C3=NC(=CC=C3)C4=NC(CO4)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-sulfamoyl-1,3-benzothiazol-6-yl)oxy]ethyl 4-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B13392245.png)
![2-[2-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-vinyl]-pyridine](/img/structure/B13392251.png)

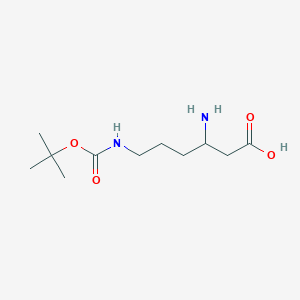
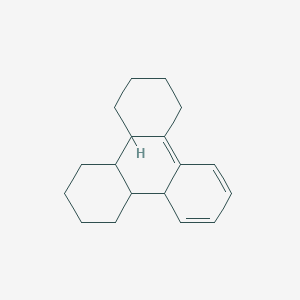
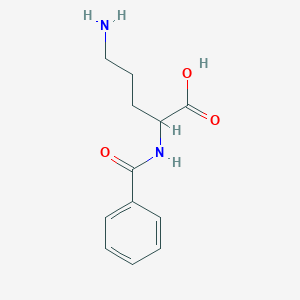
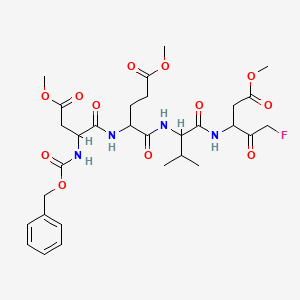
![2-Biphenyl-4-yl-6-bromo-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13392290.png)
![10-Methyl-4-(2-methylbut-2-enoyloxy)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylic acid](/img/structure/B13392293.png)
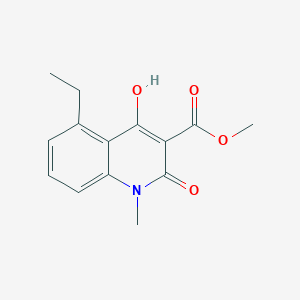
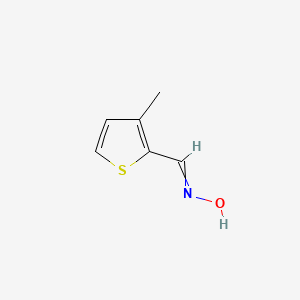
![(1R)-1,6,6-trimethyl-1,2,6,7,8,9-hexahydrophenanthro[1,2-b]furan-10,11(3aH,11aH)-dione](/img/structure/B13392322.png)
![7-Amino-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13392323.png)
